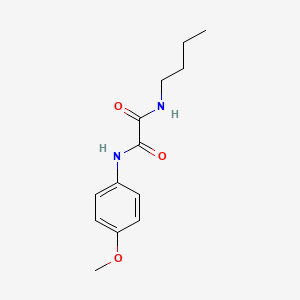

N1-butyl-N2-(4-methoxyphenyl)oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-9-14-12(16)13(17)15-10-5-7-11(18-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUHMKOJXDKEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N1 Butyl N2 4 Methoxyphenyl Oxalamide

Established Synthetic Routes for N1-butyl-N2-(4-methoxyphenyl)oxalamide and Related Oxalamides

Traditional synthesis of N,N'-disubstituted oxalamides, including this compound, primarily relies on two robust and well-documented methods: direct coupling with oxalyl chloride and a stepwise approach using oxalic acid esters. These methods are valued for their reliability and applicability to a wide range of amine precursors.

Direct Amidation through Oxalyl Chloride Coupling with Amine Precursors

The most conventional and direct method for synthesizing oxalamides is the reaction of oxalyl chloride with the desired amines. wikipedia.orgsci-hub.se This approach involves the sequential or simultaneous reaction of n-butylamine and 4-methoxyaniline (p-anisidine) with oxalyl chloride. Oxalyl chloride serves as a highly reactive C2 source, readily undergoing nucleophilic attack by the amine nitrogen. sci-hub.se

The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a suitable base like triethylamine or pyridine. orgsyn.org The base is crucial for neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. wikipedia.org The high reactivity of oxalyl chloride allows these reactions to proceed rapidly, often at room temperature. orgsyn.org For nonsymmetrical oxalamides like this compound, a stepwise addition of the amines can be employed to control the product distribution and minimize the formation of symmetrical side products.

Table 1: Key Reagents in Direct Amidation

| Reagent Name | Formula | Role |

|---|---|---|

| Oxalyl Chloride | (COCl)₂ | Acylating agent (C2 source) |

| n-Butylamine | C₄H₁₁N | Primary amine precursor |

| 4-Methoxyaniline | C₇H₉NO | Aromatic amine precursor |

| Triethylamine | (C₂H₅)₃N | Base (HCl scavenger) |

Stepwise Synthesis via Oxalic Ester Intermediates and Subsequent Amidation

An alternative classical route involves the aminolysis of oxalic acid esters, most commonly diethyl oxalate (B1200264). This method is generally considered milder than using the highly reactive and moisture-sensitive oxalyl chloride. The synthesis proceeds in a stepwise manner, which is particularly advantageous for producing nonsymmetrical oxalamides.

In the first step, diethyl oxalate is reacted with one of the amine precursors, for example, 4-methoxyaniline, to form an ethyl oxalamate intermediate (an ester-amide). This reaction is typically carried out in an alcohol solvent, such as ethanol. The resulting intermediate can then be isolated and subsequently reacted with the second amine, n-butylamine, to yield the final this compound. This stepwise control helps to avoid the statistical mixture of products that can occur with one-pot reactions involving two different amines.

Exploration of Alternative and Sustainable Synthesis Pathways for this compound

In response to the growing demand for greener and more efficient chemical processes, research has focused on developing alternative synthetic routes that avoid harsh reagents and minimize waste.

Catalytic Carbonylation Strategies for Oxalamide Formation

A promising modern alternative is the catalytic carbonylation of amines. mdpi.comnih.gov This method utilizes carbon monoxide (CO) as the C2 source in a reaction catalyzed by transition metals, most notably palladium. researchgate.net The palladium-catalyzed oxidative carbonylation of amines to form oxalamides has been an established concept for several decades. researchgate.net These reactions can directly couple n-butylamine and 4-methoxyaniline under a carbon monoxide atmosphere to form the desired oxalamide.

Recent advancements have focused on making these processes more sustainable, for instance, by using visible light as a replacement for stoichiometric chemical oxidants. researchgate.net This photocatalytic approach enhances the green profile of the synthesis by reducing chemical waste. The development of efficient catalyst systems is key to achieving high yields and selectivity in these carbonylation reactions. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Method | Key Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Oxalyl Chloride Coupling | Oxalyl Chloride | Fast, high-yielding, broadly applicable | Uses toxic/corrosive reagent, HCl byproduct |

| Oxalic Ester Route | Diethyl Oxalate | Milder conditions, good for nonsymmetrical products | Slower, may require heating |

Microwave-Assisted and Solvent-Free Reaction Conditions

The principles of green chemistry have spurred the adoption of technologies like microwave-assisted synthesis to accelerate reactions and reduce energy consumption. ijnrd.orgresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.net The direct synthesis of amides from carboxylic acids and amines under solvent-free, microwave-assisted conditions has been successfully demonstrated, suggesting its potential applicability to oxalamide synthesis. nih.gov

Solvent-free synthesis represents another green approach, where reactions are conducted between neat reactants, sometimes in an ice bath to control the exothermic release of HCl, which is then neutralized. researchgate.net This minimizes the use of volatile organic compounds, reducing both environmental impact and purification costs.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is readily achievable by modifying the starting amine precursors. The established synthetic routes, particularly the oxalyl chloride and oxalic ester methods, are well-suited for this purpose due to their broad substrate scope.

To create derivatives, one can start with substituted versions of n-butylamine or 4-methoxyaniline. For example, analogues can be synthesized by:

Varying the alkyl chain: Using different primary alkylamines (e.g., propylamine, pentylamine) in place of n-butylamine.

Modifying the aromatic ring: Employing substituted anilines with different functional groups (e.g., chloro, nitro, methyl) on the phenyl ring instead of 4-methoxyaniline. mdpi.comnih.govresearchgate.net

The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, for instance, involves the straightforward reaction of p-anisidine (4-methoxyaniline) with various nitrobenzenesulfonyl chlorides, demonstrating the ease with which the aromatic amine moiety can be incorporated into larger structures. mdpi.com Similarly, N-(4-methoxyphenyl)pentanamide was prepared from 4-anisidine and pentanoic acid. nih.gov These examples underscore the versatility of 4-methoxyaniline as a building block, which can be readily applied to the synthesis of a diverse library of this compound derivatives using the methods described above.

Systematic Variation of the N1-Alkyl and N2-Aryl Substituents

The synthesis of N,N'-disubstituted oxalamides is a well-established field, with methodologies that allow for extensive variation of both the N1-alkyl and N2-aryl groups. Conventional routes often involve the stepwise reaction of an oxalate precursor with the corresponding amines. Common methods include the aminolysis of dialkyl oxalates or the use of oxalyl chloride. These approaches allow for the controlled, sequential addition of different amines to form the desired unsymmetrical product.

More recently, sustainable catalytic methods have been developed. One such method is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. This process generates the oxalamide with only H₂ as a byproduct. nih.govresearchgate.net This methodology has proven effective for creating mixed oxalamides; for instance, a mixed aryl/alkyl oxalamide was successfully synthesized using p-anisidine, which is the N2-aryl component of the target compound. nih.gov The scope of these reactions allows for significant variation, although limitations can be observed with sterically hindered (α-branched) primary amines or less nucleophilic amines like aniline, which may result in lower yields. nih.gov

The electronic and steric properties of the substituents play a crucial role. For instance, N-aryl-N′-alkyl-substituted oxalamides have been shown to be more effective as ligands in certain copper-catalyzed coupling reactions than their bis(N-aryl)-substituted counterparts, highlighting how substituent changes can fine-tune molecular properties. researchgate.net The development of diverse synthetic approaches has enabled the creation of a wide array of oxalamide derivatives for various applications, including as enzyme inhibitors and ligands for catalysis. organic-chemistry.orgnih.gov

| Oxalamide Type | N1-Substituent Example | N2-Substituent Example | Synthetic Method Example | Reference |

|---|---|---|---|---|

| Symmetrical N,N'-dialkyl | Hexyl | Hexyl | Ruthenium-catalyzed dehydrogenative coupling | nih.gov |

| Symmetrical N,N'-diaryl | Phenyl | Phenyl | Ruthenium-catalyzed dehydrogenative coupling | nih.gov |

| Mixed N-alkyl/N'-aryl | Hexyl | p-anisidine | Ruthenium-catalyzed dehydrogenative coupling | nih.gov |

| N-(Naphthalen-1-yl)-N'-alkyl | Naphthalen-1-yl | Various alkyls | Copper-catalyzed coupling | organic-chemistry.org |

Incorporation of the this compound Motif into Hybrid Architectures

The oxalamide motif is a key structural component in numerous molecules with significant biological or material properties. nih.govnih.gov The this compound framework can be integrated into larger, hybrid molecular architectures to develop novel functionalities. This is typically achieved by synthesizing the oxalamide from precursors that contain additional reactive functional groups.

For example, the N-aryl portion of the molecule can be derived from more complex amines. A notable application is the synthesis of N-troponyl-oxalamide peptides, where the oxalamide unit is attached to a non-benzenoid aromatic tropone ring and integrated into a peptide chain. nih.gov This was accomplished via a Palladium(II)-catalyzed C(sp³)-H functionalization of N-troponyl glycinate peptides. The resulting hybrid molecules form distinct foldameric structures, such as β-sheet type conformations, demonstrating how the oxalamide core can influence the secondary structure of peptides. nih.gov

Furthermore, the inherent properties of the oxalamide structure make it a valuable ligand for transition metal catalysis. N-substituted oxalamides have been successfully used to promote challenging copper-catalyzed cross-coupling reactions, such as aryl aminations and the formation of ether bonds. researchgate.net In these applications, the oxalamide is part of a larger catalytic system, highlighting its role in creating functional hybrid architectures. The synthesis of these complex molecules relies on robust methods that are compatible with a variety of functional groups, allowing the oxalamide motif to be strategically placed within a larger molecular design.

Purification and Methodologies for Purity Assessment in this compound Synthesis

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final compound is then confirmed using a suite of analytical techniques.

Purification Methodologies Standard laboratory techniques are employed for the purification of solid organic compounds like oxalamides. The choice of method depends on the compound's physical properties and the nature of the impurities.

Recrystallization : This is a primary technique for purifying crystalline solids. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes, leaving impurities behind in the solvent.

Column Chromatography : This technique is used for more challenging separations. The crude mixture is passed through a column containing a stationary phase (e.g., silica gel), and a solvent (mobile phase) elutes the components at different rates based on their polarity and affinity for the stationary phase. This method is frequently cited for the purification of reaction products in synthetic chemistry. mdpi.comresearchgate.net

| Purification Method | Principle of Separation | Typical Application |

|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of stable, crystalline solid compounds from solid or less-soluble impurities. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of complex mixtures, purification of non-crystalline solids, or isolation from soluble impurities. |

Methodologies for Purity Assessment Once purified, the identity and purity of this compound are established using various analytical methods.

Melting Point Analysis : A pure crystalline substance exhibits a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and broadened.

Spectroscopic Techniques :

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the butyl and methoxyphenyl groups and the oxalamide backbone. The absence of signals from impurities is a strong indicator of purity.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic functional groups present, such as the N-H and C=O bonds of the amide groups.

Chromatographic Techniques :

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method to qualitatively assess the number of components in a sample. A pure sample should ideally appear as a single spot.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive quantitative method that separates components of a mixture. A purity profile can be generated, often showing a single major peak for a pure compound, with purity typically expressed as a percentage of the total peak area.

| Assessment Method | Information Provided | Indication of Purity |

|---|---|---|

| Melting Point Analysis | Temperature range over which the solid melts. | A sharp and narrow melting range consistent with a reference value. |

| NMR Spectroscopy | Detailed molecular structure and connectivity. | A clean spectrum with signals corresponding only to the target compound and correct integration ratios. |

| Mass Spectrometry (MS) | Molecular weight of the compound. | A prominent peak corresponding to the expected molecular ion mass. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative measure of components in a sample. | A single major peak, often with purity calculated to be >95-99%. |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of N1 Butyl N2 4 Methoxyphenyl Oxalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds in solution. ox.ac.uk Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement and molecular dynamics of N1-butyl-N2-(4-methoxyphenyl)oxalamide can be assembled.

Analysis of 1H, 13C, and 15N NMR Chemical Shifts and Coupling Constants

The 1D NMR spectra provide foundational information about the chemical environment of each magnetically active nucleus.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the butyl chain protons, and the two amide (N-H) protons. The chemical shifts of the amide protons are particularly sensitive to their environment and participation in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts of the two carbonyl carbons in the oxalamide backbone are characteristic and confirm the presence of the amide functionalities. Signals for the aromatic, methoxy, and butyl carbons provide further structural confirmation.

¹⁵N NMR: The nitrogen NMR spectrum, though less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. nih.govnih.gov The chemical shifts of the two amide nitrogens can be correlated with the strength of hydrogen bonding, offering data complementary to that from ¹H NMR. researchgate.net Studies on similar oxamide (B166460) derivatives have shown that ¹⁵N chemical shifts are highly sensitive to substitution and conformational effects. rsc.orgresearchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound Note: The following data is illustrative and represents typical values for the functional groups present. Actual experimental values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ (butyl) | ~0.95 | triplet | ~13.8 |

| -CH₂-CH₃ (butyl) | ~1.40 | sextet | ~20.1 |

| -CH₂-CH₂-N (butyl) | ~1.60 | quintet | ~31.5 |

| -CH₂-N (butyl) | ~3.30 | quartet | ~39.5 |

| -OCH₃ | ~3.80 | singlet | ~55.6 |

| Ar-H (ortho to OCH₃) | ~6.90 | doublet | ~114.5 |

| Ar-H (ortho to NH) | ~7.50 | doublet | ~122.0 |

| Ar-C (ipso to NH) | - | - | ~131.0 |

| Ar-C (ipso to OCH₃) | - | - | ~156.8 |

| C=O (amide, butyl side) | - | - | ~159.0 |

| C=O (amide, aryl side) | - | - | ~158.5 |

| N-H (butyl side) | ~8.50 | triplet | - |

| N-H (aryl side) | ~9.80 | singlet | - |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity within the butyl chain by showing cross-peaks between adjacent methylene (B1212753) (-CH₂-) groups. It would also confirm the coupling between the ortho and meta protons on the 4-methoxyphenyl (B3050149) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It is invaluable for assigning the ¹³C signals of all protonated carbons by linking them to their already-assigned proton signals.

Variable Temperature NMR Studies for Conformational Dynamics and Hydrogen Bonding

Variable temperature (VT) NMR experiments provide insight into dynamic processes such as conformational changes and the stability of hydrogen bonds. ox.ac.uknih.gov For molecules like this compound, rotation around the amide C-N bonds and the C-C bond of the oxalamide unit can be investigated.

By monitoring the chemical shifts of the amide protons at different temperatures, the presence and strength of hydrogen bonding can be assessed. rsc.org Protons involved in strong intramolecular or intermolecular hydrogen bonds tend to show a smaller change in chemical shift with temperature (a lower temperature coefficient, dδ/dT) compared to those that are more exposed to the solvent. rsc.org In related oxamide systems, VT-NMR has been used to establish that a planar trans geometry of the dicarbonyl group is often stabilized by intramolecular hydrogen bonding. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and analyzing hydrogen bonding.

Characterization of Amide I, Amide II, and C-H Stretching Vibrations

The vibrational spectrum of this compound is dominated by characteristic bands corresponding to its amide and hydrocarbon moieties.

Amide I Band: This band, appearing in the 1630–1700 cm⁻¹ region, is one of the most intense in the IR spectrum and arises primarily from the C=O stretching vibration. nih.govnih.gov Its exact position is highly sensitive to the local environment, including hydrogen bonding and conformation. A lower frequency typically indicates stronger hydrogen bonding to the carbonyl oxygen.

Amide II Band: Found between 1510–1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net Its position and intensity also provide information about the secondary structure and hydrogen bonding environment of the amide group.

C-H Stretching Vibrations: Signals corresponding to C-H stretches appear in the 2800–3100 cm⁻¹ region. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the butyl and methoxy groups) appear just below 3000 cm⁻¹.

Elucidation of Hydrogen Bonding Patterns from Vibrational Data

The presence of hydrogen bonding significantly influences the vibrational frequencies of the participating functional groups. researchgate.net

N-H Stretching: The N-H stretching vibration, typically observed as a broad band in the 3200–3400 cm⁻¹ region in the IR spectrum, is a direct probe of hydrogen bonding. A shift to a lower wavenumber (frequency) compared to a free N-H group is indicative of its involvement in a hydrogen bond. The broader the peak, the stronger the hydrogen bonding interaction. nih.gov

Amide I and II Shifts: As noted, the positions of the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands are perturbed by hydrogen bonding. By analyzing shifts in these bands, one can infer the nature of the hydrogen bonding network—whether it is intramolecular (within the same molecule) or intermolecular (between different molecules). rsc.org Studies on similar oxamides have used these vibrational shifts to confirm hydrogen bonding patterns that stabilize specific molecular conformations. researchgate.net

Hypothetical Vibrational Spectroscopy Data for this compound Note: The following data is illustrative and represents typical values for the functional groups present. Actual experimental values may vary.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| N-H Stretch | IR | ~3300 (broad) | Hydrogen-bonded amide N-H |

| Aromatic C-H Stretch | IR, Raman | ~3050 | Aryl C-H vibrations |

| Aliphatic C-H Stretch | IR, Raman | ~2870-2960 | Butyl and methoxy C-H vibrations |

| Amide I (C=O Stretch) | IR, Raman | ~1650 | Hydrogen-bonded carbonyl stretch |

| C=C Stretch | Raman | ~1610 | Aromatic ring stretching |

| Amide II (N-H Bend, C-N Stretch) | IR | ~1540 | Coupled amide vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of this compound and to elucidate its structure by analyzing its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pathways would likely involve the cleavage of the amide bonds and the central carbon-carbon bond of the oxalamide core, as well as the loss of the butyl group. These characteristic fragments provide a fingerprint for the molecule's structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of its constituent elements. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous confirmation of the compound's identity.

Table 1: Elemental Composition and Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ bldpharm.com |

| Nominal Mass | 250 amu |

| Average Molecular Weight | 250.29 g/mol bldpharm.com |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction would provide a detailed molecular structure, including bond lengths, bond angles, and torsion angles. Powder X-ray diffraction (PXRD) serves as a complementary technique to identify crystalline phases, assess sample purity, and investigate polymorphism.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, C-H···O Interactions, π-π Stacking)

The crystal packing of this compound is dictated by a network of non-covalent intermolecular interactions. These forces are fundamental to the stability of the crystal lattice.

N-H···O Hydrogen Bonds: The oxalamide functional group contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it highly likely that N-H···O hydrogen bonds are a dominant feature in the crystal packing. researchgate.net These interactions often link molecules into chains or sheets.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving C-H groups from the butyl chain or the aromatic ring interacting with carbonyl oxygen atoms, can also play a significant role in stabilizing the three-dimensional crystal structure. nih.gov

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. The investigation of polymorphism for this compound would involve crystallizing the compound from various solvents and under different conditions (e.g., temperature, evaporation rate) to identify any potential polymorphic forms. Each unique crystalline phase would be characterized by its distinct unit cell parameters and powder X-ray diffraction pattern.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on N1 Butyl N2 4 Methoxyphenyl Oxalamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can efficiently explore the potential energy surface of a molecule to locate energy minima corresponding to stable conformations. For N1-butyl-N2-(4-methoxyphenyl)oxalamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

The exploration of the energy landscape can also identify transition states, which are crucial for understanding reaction mechanisms and conformational changes. The relative energies of different conformers and the energy barriers between them provide a comprehensive picture of the molecule's flexibility and preferred shapes.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative and based on typical values for similar oxalamide structures, as specific computational results for this compound are not readily available in published literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C-C (oxalamide) | 1.54 Å |

| Bond Angle | O=C-C | 121.5° |

| Bond Angle | C-N-H | 120.0° |

| Dihedral Angle | N-C-C-N | ~180° (trans) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group, while the LUMO would likely be distributed over the oxalamide backbone. Analysis of the nodal patterns of these orbitals provides insights into their symmetry and how they will interact with the orbitals of other molecules, which is crucial for predicting reaction pathways.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical and serves to illustrate the typical outputs of FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the amide protons will exhibit a positive electrostatic potential.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. This information is valuable for understanding intermolecular interactions and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Prediction and Validation of Spectroscopic Parameters (NMR, IR) with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions can aid in the assignment of experimental spectra.

Similarly, the vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. The calculated IR spectrum shows the characteristic vibrational modes of the molecule, such as the N-H and C=O stretching frequencies of the amide groups. Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies to account for systematic errors in the theoretical methods.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing insights into conformational changes and flexibility.

Analysis of Rotational Barriers and Conformational Isomers

The N1-butyl and N2-(4-methoxyphenyl) groups in this compound can rotate around the C-N bonds. MD simulations can be used to sample the different conformational isomers that arise from these rotations. By analyzing the potential energy as a function of the dihedral angles defining these rotations, the energy barriers to rotation can be determined. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The oxalamide backbone itself can also exhibit different conformations, such as cis and trans arrangements of the amide groups, with the trans conformation generally being more stable.

Simulation of Molecular Interactions in Solution and at Interfaces

Advanced Intermolecular Interaction Analysis

Comprehensive advanced intermolecular interaction analyses for this compound using methods such as Natural Bonding Orbital (NBO) analysis, Bader's Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis have not been specifically reported in published research. These computational techniques are powerful tools for elucidating the nature and strength of non-covalent interactions that govern the supramolecular chemistry of a compound.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer Interactions

A specific Natural Bonding Orbital (NBO) analysis of this compound to investigate charge transfer interactions is not found in the reviewed literature. An NBO analysis would provide a detailed picture of the electron density distribution within the molecule. This method transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

The primary output of an NBO analysis relevant to charge transfer is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the extent of charge delocalization from a donor to an acceptor orbital. For this compound, this analysis would be expected to reveal key intramolecular interactions, such as hyperconjugation involving the butyl chain and delocalization between the amide groups and the phenyl ring.

A hypothetical data table from such an analysis might look like the following, illustrating potential donor-acceptor interactions and their stabilization energies:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) of C=O | σ(N-H) | Data not available |

| LP(N) of amide | σ(C=O) | Data not available |

| π(C=C) of phenyl | π(C=O) | Data not available |

| σ(C-H) of butyl | σ(N-C) | Data not available |

| LP denotes a lone pair, σ and π denote bonding orbitals, and σ and π* denote antibonding orbitals.* |

Bader's Atoms in Molecules (AIM) Theory for Quantifying Hydrogen Bond Strength

There are no specific studies in the available literature that apply Bader's Atoms in Molecules (AIM) theory to quantify hydrogen bond strengths in this compound. The AIM theory is a powerful quantum chemical method that analyzes the topology of the electron density to partition a molecule into atomic basins.

Within the framework of AIM, the presence of a bond path between two atoms is a necessary condition for a chemical bond. For hydrogen bonds, the properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the bond's strength and nature. Key parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). Generally, for hydrogen bonds, a higher ρ(r) and a more negative H(r) at the BCP indicate a stronger interaction.

A prospective data table summarizing AIM parameters for potential hydrogen bonds in a dimer of this compound might be structured as follows:

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H···O=C | Data not available | Data not available | Data not available |

| C-H···O=C | Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Interactions

A Hirshfeld surface analysis, coupled with the generation of 2D fingerprint plots, has not been reported for this compound. This computational tool is instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

A hypothetical summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface area for this compound is presented below:

| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| Other | Data not available |

Reactivity Profiles and Reaction Mechanisms Involving N1 Butyl N2 4 Methoxyphenyl Oxalamide

Stability and Degradation Pathways of the Oxalamide Linkage

The hydrolysis of the oxalamide linkage in N1-butyl-N2-(4-methoxyphenyl)oxalamide involves the cleavage of one or both amide bonds to yield oxalic acid, butylamine, and 4-methoxyaniline. Like other amides, this process is generally slow under neutral conditions but can be accelerated by the presence of acid or base catalysts and elevated temperatures. wikipedia.orgnih.gov

| Condition | Expected Rate of Hydrolysis | Primary Products | Notes |

|---|---|---|---|

| Neutral (pH ~7), Room Temperature | Very Slow / Negligible | N/A (Stable) | The amide bonds are highly stable under neutral conditions. |

| Acidic (e.g., HCl, H₂SO₄), Elevated Temperature | Moderate to Fast | Oxalic acid, Butylammonium salt, 4-Methoxyanilinium salt | Catalyzed by protonation of the carbonyl oxygen. |

| Basic (e.g., NaOH, KOH), Elevated Temperature | Moderate to Fast | Oxalate (B1200264) salt, Butylamine, 4-Methoxyaniline | Proceeds via nucleophilic attack of hydroxide (B78521) ion. |

The oxalamide linkage is generally resistant to mild oxidizing agents. However, under harsh oxidative conditions, degradation of the molecule could occur, potentially involving cleavage of the C-C bond of the oxalate moiety or reactions at the substituent groups.

Reductive transformations offer a more defined pathway. The amide carbonyls can be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically reduce both amide groups to amines, cleaving the C-C bond and yielding N-butylethane-1,2-diamine and N-(4-methoxyphenyl)ethane-1,2-diamine after a full reduction. Catalytic hydrogenation, under specific conditions, can also be employed to reduce amides. rsc.orgresearchgate.net For instance, ruthenium-catalyzed processes have been studied for the synthesis of oxalamides from alcohols and amines, and the reverse reaction—hydrogenation of oxalamides—can lead back to the constituent amines and diols. rsc.orgresearchgate.net

Reactions at the N1-butyl and N2-(4-methoxyphenyl) Moieties

The reactivity of this compound is not confined to the oxalamide core; the peripheral butyl and 4-methoxyphenyl (B3050149) groups also present sites for chemical modification.

The 4-methoxyphenyl ring is a key site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the combined electronic effects of the methoxy (B1213986) group (-OCH₃) and the N-oxalamido group. uwaterloo.ca

Activating/Deactivating Effects : The methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect). wikipedia.org Conversely, the N-acyl (oxalamido) group is a deactivating group because the nitrogen lone pair is delocalized into the adjacent carbonyls, making it electron-withdrawing from the aromatic ring via a -R effect. wikipedia.org

Directing Effects : The powerful +R effect of the methoxy group makes it a strong ortho, para-director. wikipedia.org The N-oxalamido group is also an ortho, para-director. Since the para position is already occupied by the methoxy group, substitution is directed to the positions ortho to the directing groups. In this case, the methoxy group's activating effect is dominant, and substitution will occur at the positions ortho to it (C3 and C5).

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 3-substituted products predominantly. acs.orgmasterorganicchemistry.com

| Reaction | Typical Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N1-butyl-N2-(3-nitro-4-methoxyphenyl)oxalamide |

| Halogenation (Bromination) | Br₂ / FeBr₃ | N1-butyl-N2-(3-bromo-4-methoxyphenyl)oxalamide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N1-butyl-N2-(3-acyl-4-methoxyphenyl)oxalamide |

The n-butyl group is a saturated alkyl chain and is generally less reactive than the aromatic ring. Functionalization typically requires more forcing conditions, often involving free-radical mechanisms. researchgate.net For example, free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a halogen atom onto the butyl chain, with some selectivity for the secondary carbons (C2' and C3') due to the greater stability of secondary radicals. More advanced C(sp³)-H activation methodologies could also be employed to achieve site-selective functionalization, although this would require specific catalytic systems. researchgate.net

This compound as a Ligand in Coordination Chemistry

Oxalamides are well-established as versatile ligands in coordination and supramolecular chemistry. acs.orgresearchgate.net this compound possesses multiple potential donor atoms—the two amide nitrogens and the two carbonyl oxygens—allowing it to coordinate to metal ions in various modes. mdpi.com

The most common coordination mode for N,N'-disubstituted oxalamides involves the two deprotonated amide nitrogen atoms, forming a stable five-membered chelate ring with a metal ion (N,N'-bidentate coordination). researchgate.net Alternatively, coordination can occur through the two carbonyl oxygen atoms (O,O'-bidentate coordination). Furthermore, the oxalamide can act as a bridging ligand, linking two or more metal centers, which is crucial for the construction of polynuclear complexes and coordination polymers. acs.orgmdpi.com

The substituents on the nitrogen atoms—the butyl and 4-methoxyphenyl groups—play a significant role in modulating the properties of the resulting metal complexes. They influence the steric environment around the metal center and affect the solubility and electronic properties of the complex. Oxalamide ligands have been successfully used in catalysis, particularly in copper-catalyzed cross-coupling reactions. acs.orgacs.orgacs.orgrsc.org

| Coordination Mode | Donor Atoms | Description |

|---|---|---|

| N,N'-Bidentate Chelating | Two Nitrogen Atoms | Forms a five-membered chelate ring with a single metal center after deprotonation of the amide protons. |

| O,O'-Bidentate Chelating | Two Oxygen Atoms | Forms a five-membered chelate ring with a single metal center through the carbonyl oxygens. |

| Bridging Ligand | N,O or N,N/O,O | Links two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers. |

Applications of this compound as a Synthetic Intermediate5.4.1. Role in the Elaboration of Complex Heterocyclic Systems5.4.2. Precursor in the Synthesis of Functionalized Organic Molecules

Additionally, without research data, the creation of data tables with detailed findings is not feasible.

Supramolecular Chemistry and Molecular Engineering Applications of N1 Butyl N2 4 Methoxyphenyl Oxalamide

Self-Assembly and Ordered Structure Formation

The self-assembly of N1-butyl-N2-(4-methoxyphenyl)oxalamide is anticipated to be primarily driven by the formation of robust intermolecular hydrogen bonds, a characteristic feature of the oxalamide functional group. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) allows for the creation of highly ordered supramolecular structures.

Design and Analysis of Hydrogen Bonding Networks

Theoretical modeling and experimental analysis, such as single-crystal X-ray diffraction, would be essential to fully elucidate the specific hydrogen bonding patterns and network topology for this compound.

Supramolecular Synthons Derived from the Oxalamide Moiety

The oxalamide moiety is a powerful supramolecular synthon, a structural unit in a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In this compound, the amide groups can form predictable and recurring hydrogen-bonded motifs. These synthons are the building blocks that dictate the assembly of the molecules into larger, ordered structures. The reliability of these oxalamide-based synthons makes them valuable tools in the field of crystal engineering.

Formation of Helical, Ribbon, and Layered Architectures

Based on the behavior of other N,N'-disubstituted oxalamides, it is plausible that this compound could form a variety of supramolecular architectures. Depending on the crystallization conditions and the influence of the butyl and 4-methoxyphenyl (B3050149) groups, the hydrogen-bonded networks could propagate in one, two, or three dimensions, leading to the formation of:

Helical Structures: Resulting from a chiral packing arrangement of the molecules.

Ribbon-like Structures: Formed by the linear propagation of hydrogen-bonded chains.

Layered Architectures: Arising from the two-dimensional extension of hydrogen-bonded sheets.

The specific architecture adopted would be a result of the interplay between the strong, directional hydrogen bonds of the oxalamide core and the weaker, less directional van der Waals interactions of the peripheral substituents.

Molecular Recognition Phenomena

The ability of this compound to participate in specific and directional interactions makes it a candidate for applications in molecular recognition.

Host-Guest Interactions Driven by this compound

While specific host-guest systems involving this compound have not been reported, the oxalamide backbone could potentially form a binding pocket or cleft capable of recognizing and binding to complementary guest molecules through hydrogen bonding. The methoxy (B1213986) group on the phenyl ring could also participate in weaker interactions, potentially contributing to the selectivity of a host-guest complex. The design of such a system would involve matching the size, shape, and chemical functionality of the guest molecule to the binding site presented by the self-assembled structure of the oxalamide.

Applications in Crystal Engineering for Controlled Solid-State Structures

Crystal engineering focuses on the design and synthesis of new solid-state structures with desired properties. The robust and predictable hydrogen bonding of the oxalamide group in this compound makes it a promising building block for this purpose. By understanding and controlling the intermolecular interactions, it may be possible to direct the assembly of this molecule into specific crystalline forms with tailored properties, such as particular packing arrangements or porosities. This control over the solid-state structure is fundamental to the development of new materials with applications in areas like pharmaceuticals, electronics, and catalysis.

Integration into Framework Materials (Structural Aspects Only)

The potential for integrating this compound into advanced framework materials like MOFs and COFs is an area of interest in molecular engineering. The structural characteristics of this molecule, including its oxalamide backbone and functionalized phenyl ring, could theoretically allow it to serve as a versatile building block in the construction of porous crystalline structures. However, it is crucial to note that the following discussions are based on theoretical possibilities due to the absence of specific experimental research on this compound in this context.

Theoretically, this compound possesses several features that could enable it to function as a linker in MOF synthesis. The oxalamide core contains potential coordination sites through its oxygen and nitrogen atoms, which could bind to metal centers. The methoxy group on the phenyl ring could also potentially participate in coordination or influence the electronic properties and solubility of the linker.

A hypothetical data table summarizing the potential structural parameters of a MOF incorporating this linker is presented below. This is a theoretical projection and not based on experimental data.

| Hypothetical MOF Parameter | Projected Characteristic |

| Potential Metal Nodes | Transition metals (e.g., Zn, Cu, Co) |

| Coordination Modes | Monodentate, Bidentate (chelating or bridging) |

| Resulting Framework Topology | pcu, dia, etc. (dependent on metal coordination geometry) |

| Pore Size/Shape | Influenced by linker length and butyl group conformation |

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The precise control over the geometry of the monomers and the choice of linkage chemistry allows for the rational design of COFs with desired structures and properties.

For this compound to be incorporated into a COF, it would need to possess reactive functional groups that can participate in the covalent bond-forming reactions typically used in COF synthesis (e.g., boronate ester formation, imine condensation). In its current form, this molecule does not have the typical functional groups (like boronic acids, aldehydes, or amines at terminal positions) required for direct polymerization into a COF.

The table below outlines the hypothetical structural considerations for integrating a modified version of this compound into a COF. This is for illustrative purposes and is not based on published research.

| Hypothetical COF Parameter | Structural Consideration |

| Required Functionalization | e.g., Amination or formylation of the phenyl ring |

| Potential Linkage Chemistry | Imine, boronate ester, etc. |

| Resulting Framework Dimensionality | 2D or 3D, depending on the geometry of the co-monomer |

| Pore Environment | Modified by the presence of butyl and methoxy groups |

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the chemical compound This compound that would allow for a detailed analysis of its biological and biochemical properties as requested in the provided outline.

While the compound is listed in chemical databases and is available from commercial suppliers, there appear to be no published studies investigating its enzyme-ligand interactions, receptor binding and modulatory effects, or structure-activity relationships. The requested in-depth information regarding mechanistic studies of enzyme inhibition, specificity profiling, molecular docking simulations, identification of key residue interactions, and SAR studies of its analogues is not present in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline, as the foundational research data for "this compound" is absent from the public record.

Biological and Biochemical Research Insights into N1 Butyl N2 4 Methoxyphenyl Oxalamide Molecular Interaction Focus

Structure-Activity Relationship (SAR) Studies of N1-butyl-N2-(4-methoxyphenyl)oxalamide Analogues

Impact of Substituent Modifications on Molecular Interactions and Binding Affinities

Information regarding the specific impact of the n-butyl and 4-methoxyphenyl (B3050149) substituents of this compound on its molecular interactions and binding affinities is not detailed in the available research. Generally, for related N-aryl-N'-alkyloxalamide compounds, the nature of the alkyl and aryl groups plays a crucial role in determining their biological targets and potency. The alkyl group, in this case, the n-butyl chain, can influence lipophilicity and van der Waals interactions within a binding pocket. The 4-methoxyphenyl group can be involved in hydrogen bonding and pi-stacking interactions. However, without specific studies on this compound, any discussion on the precise effects of these substituents would be speculative.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the public domain. QSAR studies are contingent on having a dataset of structurally related compounds with measured biological activities, which appears to be unavailable for this particular oxalamide.

This compound as a Chemical Probe or Tool in Biochemical Studies

The potential of this compound as a chemical probe or a tool in biochemical studies has not been explored in the accessible literature.

Design for Affinity-Based Probes or Fluorescent Labels (Focus on probe design and molecular interaction)

There is no information on the design of affinity-based probes or fluorescent labels derived from this compound. The design of such tools would require a known biological target and an understanding of the compound's binding mode, which is currently lacking.

Use in Ligand-Protein Interaction Assays

No studies have been published that utilize this compound in ligand-protein interaction assays. Consequently, there is no data to report on its application in this context.

Future Research Directions and Unexplored Avenues for N1 Butyl N2 4 Methoxyphenyl Oxalamide

Development of Novel and Atom-Economical Synthetic Methodologies

Traditional methods for the synthesis of oxalamides often involve the use of oxalyl chloride and amines, which can be inefficient in terms of atom economy and may generate stoichiometric amounts of waste. nih.gov Future research should prioritize the development of more sustainable and atom-economical synthetic routes to N1-butyl-N2-(4-methoxyphenyl)oxalamide.

One promising approach is the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol with a mixture of n-butylamine and p-anisidine. This method, catalyzed by ruthenium pincer complexes, has been demonstrated for the synthesis of various oxalamides and is highly atom-economical, producing only hydrogen gas as a byproduct. nih.gov Adapting this methodology for the unsymmetrical synthesis of this compound would represent a significant advancement in green chemistry. Challenges to overcome would include controlling the chemoselectivity to favor the desired unsymmetrical product over symmetrical side products.

Further research could also explore other catalytic systems for the direct coupling of amines with alternative C2 sources, moving away from traditional and often hazardous reagents. The development of one-pot procedures that minimize purification steps would also be a valuable contribution to the sustainable synthesis of this and related compounds. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Future studies on the synthesis of this compound would benefit greatly from the application of advanced in-situ spectroscopic techniques for real-time monitoring.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the progress of chemical reactions by monitoring changes in the vibrational frequencies of functional groups. rsc.org For the synthesis of this compound, an attenuated total reflectance (ATR) probe could be immersed in the reaction mixture to continuously monitor the consumption of amine starting materials and the formation of the amide bonds of the oxalamide product. This would provide valuable data on reaction rates and the potential formation of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers another avenue for detailed mechanistic studies. By monitoring the changes in the chemical shifts of protons and carbons, it is possible to identify and quantify reactants, intermediates, and products as the reaction proceeds. nih.gov This technique could be particularly useful in optimizing the reaction conditions for the selective synthesis of the unsymmetrical this compound.

The data obtained from these real-time monitoring techniques would facilitate the rapid optimization of reaction parameters such as temperature, catalyst loading, and reactant concentrations, leading to improved yields and purity.

Deeper Integration of Computational and Experimental Studies for Predictive Modeling

The synergy between computational and experimental chemistry offers a powerful approach to understanding and predicting molecular properties and reactivity. For this compound, a deeper integration of these two domains could accelerate research and development.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the conformational preferences of the this compound molecule. nih.govresearchgate.net Understanding the rotational barriers around the amide bonds and the central C-C bond is crucial for predicting its three-dimensional structure and potential for self-assembly. Such studies can also provide insights into the electronic properties of the molecule, including its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and potential applications in materials science. researchgate.net

Predictive Modeling of Properties: By combining computational models with experimental data, it may be possible to develop quantitative structure-property relationship (QSPR) models for oxalamide derivatives. These models could predict various properties, such as solubility, melting point, and even biological activity, based on the molecular structure. This predictive capability would be invaluable for the rational design of new analogues of this compound with tailored properties.

Exploration of this compound in New Fields of Molecular Recognition

The oxalamide functional group is known for its ability to form strong hydrogen bonds, making it an excellent building block for supramolecular chemistry and molecular recognition. researchgate.net The unsymmetrical nature of this compound, with its distinct hydrophobic (butyl) and polar/aromatic (methoxyphenyl) substituents, could lead to unique recognition properties.

Anion and Cation Binding: Future research could explore the ability of this compound to act as a receptor for various anions and cations. The two N-H protons of the oxalamide core are potential hydrogen bond donors for anion recognition, while the carbonyl oxygens could coordinate with cations. researchgate.net The specific binding affinity and selectivity for different ions could be investigated using techniques such as NMR titration and isothermal titration calorimetry (ITC).

Self-Assembly and Gelation: The combination of hydrogen bonding capabilities and the presence of both aliphatic and aromatic groups suggests that this compound may exhibit interesting self-assembly behavior in different solvents, potentially leading to the formation of supramolecular polymers or gels. researchgate.net The study of its aggregation properties could open up applications in materials science, such as the development of soft materials with tunable properties.

Design and Synthesis of Photo-Switchable or Responsive Analogues

The incorporation of photo-responsive moieties into molecular structures allows for the external control of their properties and functions with light. rug.nl Designing and synthesizing photo-switchable analogues of this compound represents a fascinating and largely unexplored research avenue.

Such photo-switchable oxalamides could find applications in the development of:

Light-controlled molecular switches: Where the binding affinity for a guest molecule can be modulated by light.

Photo-responsive materials: Where the bulk properties of a material, such as the sol-gel transition, can be controlled by light. mpg.de

Smart drug delivery systems: Where the release of a therapeutic agent can be triggered by an external light stimulus.

High-Throughput Screening and Combinatorial Chemistry Approaches for Analogue Discovery

To efficiently explore the chemical space around this compound and discover analogues with enhanced or novel properties, high-throughput screening (HTS) and combinatorial chemistry approaches are indispensable. nih.govnih.gov

A combinatorial library of analogues could be synthesized by systematically varying the alkyl and aryl substituents on the oxalamide core. For instance, a library could be created by reacting a series of different primary amines with a set of substituted anilines in a parallel synthesis format.

This library could then be screened for a variety of properties, including:

Biological activity: Screening against various biological targets to identify potential new drug candidates.

Catalytic activity: Investigating the potential of metal complexes of these oxalamide ligands in catalysis.

Material properties: Screening for desired properties such as gelation ability, liquid crystalline behavior, or nonlinear optical properties.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for N1-butyl-N2-(4-methoxyphenyl)oxalamide?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted amines and oxalyl chloride derivatives. Key steps include:

- Step 1 : Activation of oxalyl chloride with a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

- Step 2 : Sequential addition of N-butylamine and 4-methoxyphenylamine under nitrogen atmosphere to ensure controlled reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Critical Conditions : Low temperatures (<10°C) minimize hydrolysis; inert atmospheres prevent oxidation of methoxy groups .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Resolves aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH signals (δ ~8–10 ppm) in DMSO-d6 .

- 13C NMR : Confirms carbonyl carbons (δ ~160–165 ppm) and quaternary aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 307.2) .

- X-ray Crystallography : Determines 3D conformation and hydrogen-bonding patterns in crystalline form .

- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination using varying substrate concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction yields and scalability be optimized for industrial-grade synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling reactions; yields improved from 65% to 85% in pilot studies .

- Flow Chemistry : Continuous reactors reduce batch variability and enhance reproducibility .

- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., hydrolyzed oxalamides) .

- Table : Optimization Parameters

| Parameter | Baseline | Optimized |

|---|---|---|

| Temperature | 0°C | -5°C |

| Solvent | DCM | THF |

| Catalyst | None | ZnCl2 (5 mol%) |

| Yield | 65% | 85% |

Q. How should conflicting reports on IC50 values in enzyme inhibition studies be reconciled?

- Methodological Answer :

- Assay Standardization : Use a common reference inhibitor (e.g., leupeptin for proteases) across studies .

- Structural Analog Comparison : Compare IC50 values of this compound with analogs (e.g., ethoxy vs. methoxy substituents) to identify substituent effects .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- RNA Interference : siRNA knockdown of suspected targets (e.g., PI3K/AKT pathway components) to validate dependency .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., EGFR tyrosine kinase) .

- In Vivo Models : Xenograft studies in nude mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.